molecular formula C42H80NNaO11P B12362154 CID 170917371

CID 170917371

Katalognummer: B12362154
Molekulargewicht: 829.0 g/mol
InChI-Schlüssel: VWAGQRHXVQTLLP-XVYLPRMCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This absence of information highlights a critical gap in accessible literature, as none of the referenced sources explicitly describe CID 170917371. For context, similar compounds (e.g., CAS 1701-57-1 and CAS 1046861-20-4) are characterized by molecular weights ranging from 147.22 to 235.27 g/mol, with heterocyclic or aromatic frameworks and moderate solubility profiles .

Eigenschaften

Molekularformel

C42H80NNaO11P

Molekulargewicht

829.0 g/mol

InChI

InChI=1S/C42H80NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-41(47)51-36-38(37-53-55(49,50)52-35-34-43-39(44)30-29-31-40(45)46)54-42(48)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38H,3-37H2,1-2H3,(H,43,44)(H,45,46)(H,49,50);/t38-;/m1./s1

InChI-Schlüssel

VWAGQRHXVQTLLP-XVYLPRMCSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na]

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 170917371 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, certain compounds may require specific catalysts, solvents, and temperature conditions to achieve the desired chemical transformation .

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the product. This often involves optimizing reaction conditions, using industrial-grade equipment, and adhering to safety and environmental regulations.

Analyse Chemischer Reaktionen

Types of Reactions

CID 170917371 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions can vary, including temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

CID 170917371 has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of CID 170917371 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism can vary depending on the context and application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

While CID 170917371 lacks explicit data, a comparative framework can be constructed using analogous compounds from the evidence. Below is a hypothetical analysis based on structurally related molecules (Table 1):

Table 1: Comparative Analysis of this compound and Similar Compounds

Property This compound (Hypothetical) CAS 1701-57-1 CAS 1046861-20-4
Molecular Formula N/A C₁₀H₁₃N C₆H₅BBrClO₂
Molecular Weight (g/mol) N/A 147.22 235.27
Log Po/w (XLOGP3) N/A 2.65 2.15
Solubility (mg/mL) N/A 0.22 0.24
Bioavailability Score N/A 0.55 0.55
Synthetic Accessibility N/A N/A 2.07 (Scale: 1–10, lower = easier)

Key Observations

Structural Similarity :

  • CAS 1701-57-1 (PubChem CID 576503) contains a nitrogen-based heterocyclic core, while CAS 1046861-20-4 (PubChem CID 53216313) includes a boron-containing aromatic system. These structural differences influence reactivity and applications. For example, boronated compounds often exhibit unique electronic properties for catalytic or medicinal uses .
  • Hypothetically, this compound may share functional groups (e.g., amines, halogens) with these analogs, but this remains speculative without experimental data.

Physicochemical Properties :

  • Lipophilicity : Both reference compounds have Log P values between 2.15–2.65, suggesting moderate hydrophobicity suitable for drug-like molecules .
  • Solubility : Low aqueous solubility (~0.2–0.3 mg/mL) in these analogs implies formulation challenges, necessitating prodrug strategies or solubilizing excipients .

Synthetic Accessibility :

  • CAS 1046861-20-4 has a synthetic accessibility score of 2.07, indicating a straightforward synthesis pathway involving palladium-catalyzed cross-coupling reactions . If this compound shares similar complexity, its synthesis might require specialized catalysts or multi-step protocols.

Research Findings and Gaps

Experimental Data: No spectral (NMR, MS), crystallographic, or biological data for this compound are documented in the evidence. This contrasts with compounds like CAS 1701-57-1, where LC-ESI-MS and collision-induced dissociation (CID) techniques were used for structural elucidation .

Potential Applications: Based on analogs, this compound could theoretically be explored in medicinal chemistry (e.g., enzyme inhibition) or materials science. For instance, CAS 1701-57-1’s indole derivatives are known for CNS activity .

Methodological Recommendations :

  • Future studies should prioritize:

  • Synthesis and Characterization : Using protocols from and (e.g., Pd-catalyzed reactions, LC-MS analysis).
  • Comparative Pharmacokinetics : Assessing BBB permeability and CYP inhibition profiles, as seen in CAS 1046861-20-4 .

Q & A

Q. Advanced

Systematic Review : Map discrepancies in prior studies (e.g., conflicting reactivity reports) using tools like PRISMA.

Controlled Replication : Isolate variables (e.g., pH, catalysts) from original studies and test under standardized conditions.

Sensitivity Analysis : Quantify how minor procedural differences (e.g., stirring time) impact outcomes.

Example workflow:

StepActionCitation
1Identify conflicting studies via Scopus/Web of Science
2Replicate experiments with strict protocol adherence
3Apply statistical models (ANOVA, Bayesian inference)

How do I conduct a rigorous literature review for this compound?

Q. Basic

  • Primary Sources : Use PubMed, Reaxys, and CAS SciFinder to locate peer-reviewed studies.
  • Quality Assessment : Discard non-peer-reviewed or poorly documented data (e.g., commercial sites like BenchChem) .
  • Gap Analysis : Tabulate unresolved questions (e.g., "Does this compound exhibit enantiomer-specific effects?").

How can I ensure reproducibility when synthesizing this compound?

Q. Advanced

  • Protocol Detailing : Include step-by-step video protocols in supplementary materials .
  • Batch Testing : Synthesize multiple batches under identical conditions and compare yields/purity via ANOVA.
  • Peer Validation : Collaborate with independent labs to verify results .

What strategies integrate computational and experimental data for this compound?

Q. Advanced

Molecular Dynamics Simulations : Predict interactions (e.g., protein binding) and validate via in vitro assays.

Chemometrics : Use PCA or PLS regression to correlate spectral data with functional properties.

Machine Learning : Train models on existing datasets to predict synthesis outcomes .

What ethical considerations apply to human subject research involving this compound?

Q. Basic

  • IRB Approval : Submit detailed protocols (e.g., dosing, monitoring) for review .
  • Informed Consent : Disclose risks/benefits using non-technical language .
  • Data Anonymization : Encrypt participant identifiers in datasets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.